Ethyl 2-amino-2-phenylbutanoate
CAS No.: 6480-87-1
Cat. No.: VC21151949
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6480-87-1 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | ethyl 2-amino-2-phenylbutanoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 |
| Standard InChI Key | JLEZVTIYNCKTNH-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)(C(=O)OCC)N |
| Canonical SMILES | CCC(C1=CC=CC=C1)(C(=O)OCC)N |
Introduction
Chemical Properties and Structure
Ethyl 2-amino-2-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized as a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the second carbon atom. This structural arrangement creates a chiral center, allowing for different stereoisomers that exhibit distinct properties and applications.
Basic Structural Components
The compound consists of:
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A phenyl ring attached to the alpha carbon
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An amino group (-NH2) at the alpha position
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An ethyl ester group (-COOEt)
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An ethyl side chain (-CH2CH3)
Chemical Identifiers
The compound is cataloged with several identifiers that facilitate its reference in scientific literature and databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 6480-87-1 |
| IUPAC Name | ethyl 2-amino-2-phenylbutanoate |
| InChI | InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
The structural representation reveals the spatial arrangement of atoms, highlighting the central carbon atom that connects the phenyl ring, amino group, ethyl side chain, and carboxyl ester functionality .
Stereochemistry and Isomeric Forms
R and S Configurations
Due to the presence of a chiral center at the second carbon atom, Ethyl 2-amino-2-phenylbutanoate exists in two enantiomeric forms:
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Ethyl (R)-2-amino-2-phenylbutanoate: This isomer has the R configuration at the chiral center .
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Ethyl (S)-2-amino-2-phenylbutanoate: This isomer has the S configuration at the chiral center.
The distinct stereochemistry of these enantiomers significantly influences their biological activities and applications in pharmaceutical development. The R-isomer has specific structural parameters including SMILES notation of CCC@@(C(=O)OCC)N and an InChIKey of JLEZVTIYNCKTNH-GFCCVEGCSA-N .
Significance of Stereochemistry
The stereochemical properties of Ethyl 2-amino-2-phenylbutanoate are crucial for its:
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Interactions with biological targets
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Efficiency in enzymatic reactions
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Pharmaceutical efficacy when used as a precursor
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Role in asymmetric synthesis of chiral compounds
The ability to selectively produce specific enantiomers is essential for developing pharmaceuticals with precise biological activities while minimizing unwanted side effects.
Synthesis Methods
Several methods have been developed for synthesizing Ethyl 2-amino-2-phenylbutanoate, with approaches focusing on achieving stereoselectivity and high yields.
Biocatalytic Asymmetric Reduction
This environmentally benign process involves the use of carbonyl reductases to facilitate the asymmetric reduction of precursors. The enzymatic activity is primarily mediated by aldo-keto reductases, which catalyze the conversion of related compounds to their chiral derivatives with high enantioselectivity.
Chemical Synthesis from 2-amino-2-phenylbutyric Acid
A documented synthesis pathway involves the conversion of 2-amino-2-phenylbutyric acid to the corresponding ester:
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Reaction of 2-amino-2-phenylbutyric acid with ethanol in the presence of an acid catalyst
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Esterification occurs at the carboxylic acid group
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Purification steps to isolate the target compound
This approach provides access to the racemic mixture, which may require further resolution techniques to obtain pure enantiomers.
Biochemical Pathways and Mechanism of Action
Role in ACE Inhibitor Synthesis
Ethyl 2-amino-2-phenylbutanoate serves as a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. These pharmaceutical compounds are crucial in managing hypertension by preventing the formation of angiotensin II, a potent vasoconstrictor.
The biochemical pathway involves:
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Conversion of Ethyl 2-amino-2-phenylbutanoate to specific intermediates
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Further chemical modifications to introduce functional groups necessary for ACE inhibition
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Final structure optimization for improved pharmacokinetic properties
Interaction with Biological Systems
Research indicates that Ethyl 2-amino-2-phenylbutanoate affects cellular metabolism and function by altering gene expression patterns. These changes have implications for therapeutic applications in conditions such as hypertension and metabolic disorders.
The compound's structural features enable specific binding interactions with biological targets, including:
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Protein binding sites
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Enzymatic active centers
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Cellular receptors involved in regulatory pathways
These interactions form the basis for the compound's biological activities and pharmaceutical applications.
Pharmacological Applications and Research Findings
Applications in Hypertension Management
As a precursor to ACE inhibitors, Ethyl 2-amino-2-phenylbutanoate has indirect applications in cardiovascular medicine. ACE inhibitors are widely used in clinical practice for:
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Treatment of hypertension
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Management of heart failure
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Kidney protection in diabetic nephropathy
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Prevention of cardiac remodeling after myocardial infarction
The development of these medications relies on the appropriate modification of the core structure provided by Ethyl 2-amino-2-phenylbutanoate.
Research on Enzymatic Transformations
Studies have demonstrated that ethyl (R)-2-hydroxy-4-phenylbutanoate, derived from related compounds, can be produced with high enantiomeric excess using microbial reduction methods. This finding highlights the potential for developing efficient biocatalytic processes for the production of chiral compounds based on the Ethyl 2-amino-2-phenylbutanoate scaffold.
The research outcomes include:
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Identification of specific microorganisms capable of stereoselective reductions
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Optimization of reaction conditions for maximum yield and enantiomeric excess
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Development of scalable processes for industrial application
These research findings contribute to the broader field of biocatalysis and green chemistry, offering more sustainable approaches to chemical synthesis.
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